N-(4-chlorophenyl)-2,6-bis(trifluoromethyl)pyridine-4-carboxamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2,6-bis(trifluoromethyl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF6N2O/c15-8-1-3-9(4-2-8)22-12(24)7-5-10(13(16,17)18)23-11(6-7)14(19,20)21/h1-6H,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMZZBFBPOUHCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=NC(=C2)C(F)(F)F)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-2,6-bis(trifluoromethyl)pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyridine core. One common approach is the reaction of 2,6-bis(trifluoromethyl)pyridine with chlorophenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors. The process would be optimized for yield and purity, with rigorous quality control measures in place to ensure consistency. The use of continuous flow chemistry could also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(4-chlorophenyl)-2,6-bis(trifluoromethyl)pyridine-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, N-(4-chlorophenyl)-2,6-bis(trifluoromethyl)pyridine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl groups make it a valuable intermediate in the construction of fluorinated compounds, which are often more stable and reactive.
Biology: In biological research, this compound can be used as a probe to study biological systems. Its unique structure allows it to interact with specific proteins or enzymes, providing insights into their function and behavior.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs. Its trifluoromethyl groups can enhance the pharmacokinetic properties of pharmaceuticals, such as increasing their metabolic stability and bioavailability.
Industry: In the materials industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its fluorinated structure imparts desirable properties, such as chemical resistance and thermal stability.
Mechanism of Action
The mechanism by which N-(4-chlorophenyl)-2,6-bis(trifluoromethyl)pyridine-4-carboxamide exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors. The trifluoromethyl groups can enhance binding affinity and selectivity, leading to more effective therapeutic outcomes.
Comparison with Similar Compounds
Comparison with Benzamide-Based Insect Growth Regulators
The compound shares structural similarities with benzamide derivatives used as insect growth regulators (IGRs). Key examples from the Pesticide Chemicals Glossary () include:
Key Differences and Implications :
- Trifluoromethyl vs. Fluoro Substituents : The trifluoromethyl groups in the target compound provide stronger electron-withdrawing effects and greater steric bulk than diflubenzuron’s fluorine atoms, which could enhance metabolic stability and target affinity.
- Chlorophenyl Group : Shared with diflubenzuron, this group is critical for bioactivity in IGRs, suggesting the target compound may exhibit similar mechanisms of action.
Comparison with Pyridine Carboxamide Ligands
The compound also resembles pyridine carboxamides used in coordination chemistry. For example, N-[2,6-bis(1-methylethyl)phenyl]pyridine-4-carboxamide () acts as a ligand for metal-catalyzed hydroamination.
Key Differences and Implications :
Stability and Bioavailability Considerations
Trifluoromethyl groups are known to improve resistance to oxidative degradation and enhance lipophilicity, which could make the target compound more persistent in biological systems compared to diflubenzuron (fluorine substituents) or non-fluorinated analogs. Conversely, the pyridine core may reduce photodegradation rates relative to benzamide-based pesticides.
Biological Activity
N-(4-chlorophenyl)-2,6-bis(trifluoromethyl)pyridine-4-carboxamide is a synthetic compound that has garnered interest due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by a pyridine ring substituted with both a 4-chlorophenyl group and two trifluoromethyl groups. This specific arrangement contributes to its chemical reactivity and biological profile. The presence of trifluoromethyl groups often enhances lipophilicity and metabolic stability, making such compounds valuable in medicinal chemistry.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that derivatives of pyridine carboxamides can selectively inhibit bacterial growth, particularly against pathogens like Chlamydia and Fusarium species. For example, related compounds demonstrated superior activity compared to traditional antibiotics in various assays, indicating potential for development as new antimicrobial agents .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain ATPases, which are critical in various cellular processes. The mechanism of action appears to involve interference with ATP hydrolysis, leading to reduced cellular energy availability in target organisms .
1. Antiparasitic Activity
In a study focused on optimizing compounds for antimalarial activity, derivatives similar to this compound were evaluated for their efficacy against Plasmodium falciparum. The optimized analogs displayed potent inhibition of PfATP4-associated Na-ATPase activity, demonstrating both high potency and favorable pharmacokinetic profiles in mouse models .
| Compound | EC50 (μM) | Metabolic Stability (μL/min/mg) | Aqueous Solubility (μM) |
|---|---|---|---|
| This compound | 0.064 | 42 | 15 |
| Benchmark Compound | 0.025 | 36 | 14 |
2. Selective Antichlamydial Activity
Another study highlighted the selective activity of pyridine derivatives against Chlamydia. The compounds demonstrated effective inhibition at lower concentrations compared to standard treatments like spectinomycin and penicillin. The mechanism was attributed to the structural features that enhance binding affinity to bacterial targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
